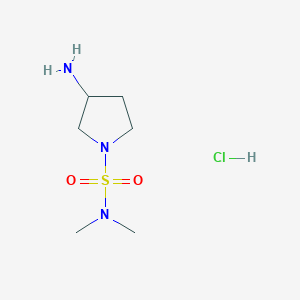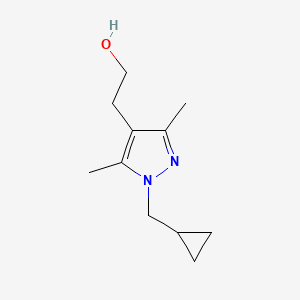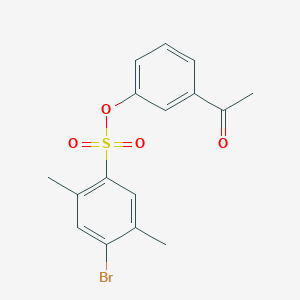![molecular formula C20H18ClNO4S B7451524 N-{[1,1'-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B7451524.png)
N-{[1,1'-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1,1’-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that features a biphenyl structure with additional functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of aromatic rings, the compound can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonamide group can be a site for nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and chloro substituents.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce various functional groups onto the aromatic rings, while nucleophilic substitution can modify the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
N-{[1,1’-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The biphenyl core can be used in the design of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Wirkmechanismus
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The biphenyl structure allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4-Chloro-2,5-dimethoxybenzenesulfonamide: A compound with similar functional groups but lacking the biphenyl structure.
Eigenschaften
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-25-18-13-20(19(26-2)12-16(18)21)27(23,24)22-17-11-7-6-10-15(17)14-8-4-3-5-9-14/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWDFHUUXWDHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B7451501.png)

![N-{[1,1'-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide](/img/structure/B7451528.png)





